molecular formula C19H17NO5 B2995690 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1396800-71-7

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2995690
CAS No.: 1396800-71-7
M. Wt: 339.347
InChI Key: CNJLFYSZEJPHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core substituted at the 3-position with a carboxamide group. The carboxamide side chain features a 2-hydroxyethyl moiety bearing a cyclopropyl and a furan-2-yl substituent.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c21-17(14-10-12-4-1-2-5-15(12)25-18(14)22)20-11-19(23,13-7-8-13)16-6-3-9-24-16/h1-6,9-10,13,23H,7-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJLFYSZEJPHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a unique structure characterized by:

  • Cyclopropyl group : Contributes to the compound's reactivity.
  • Furan ring : Enhances interaction with biological systems.
  • Chromene core : Known for its pharmacological significance.

The molecular formula is C16H17NO4C_{16}H_{17}NO_4 with a molecular weight of approximately 339.347 g/mol. The structural diversity allows for various chemical interactions, making it a candidate for diverse applications in medicinal chemistry.

Biological Activities

Research indicates that derivatives of chromenes, including this compound, exhibit a range of biological activities:

  • Antioxidant Properties : The presence of the furan and chromene rings contributes to antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
  • Antimicrobial Activity : The compound has shown potential against various microbial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : Studies suggest that compounds with similar structural features may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes suggests potential as an inhibitor in metabolic pathways relevant to diseases like cancer and infections.

Synthesis Pathways

The synthesis of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide typically involves several key steps:

  • Formation of the Chromene Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The cyclopropyl group and hydroxyl functionalities are introduced via specific reaction conditions tailored to maintain structural integrity.

Comparative Analysis with Related Compounds

To understand the unique properties of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide, it is insightful to compare it with similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-{4-[furan-2-yloxy]phenyl}-N'-(hydroxyethyl)ureaFuran ring, Urea groupAntioxidantUrea instead of carboxamide
N-(4-methoxyphenyl)chromenoneChromone coreAntimicrobialLacks furan and hydroxyethyl groups
N-(5-fluoroindole)carboxamideIndole structureAnticancerIndole instead of chromene

This table highlights how the combination of structural features in N-(2-cyclopropyl-2-(furan-2-yloxy)-hydroxyethyl)-carboxamide contributes to its distinctive biological properties and potential applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antiviral Activity : Research on chromene derivatives has indicated potential antiviral properties, particularly against viral proteases, suggesting that N-(2-cyclopropyl-2-(furan-2-yloxy)-hydroxyethyl)-carboxamide could be explored in antiviral drug development .
  • Cytotoxicity Testing : In vitro assays have demonstrated low cytotoxicity at concentrations exceeding 100 μM, indicating a favorable safety profile for further exploration .
  • Mechanism of Action : The interaction with biological macromolecules suggests that the compound may modulate enzyme activities or receptor interactions, potentially leading to therapeutic effects in various diseases .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Coumarin-3-carboxamide Derivatives

Compound Name Substituents on Carboxamide Nitrogen Key Functional Groups Molecular Weight (g/mol) Reference
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl Cyclopropyl, furan, hydroxyethyl Not reported
6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (Compound I) 3-methylphenyl Methylphenyl 295.31
N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (Compound II) 3-methoxyphenyl Methoxyphenyl 311.32
N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-methoxyphenethyl Methoxyphenethyl 325.35
N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide 2-furylmethyl Furylmethyl, 7-hydroxy 285.25
N-butyl-2-oxo-2H-chromene-3-carboxamide (Compound 18) Butyl Linear alkyl chain 261.29

Key Observations:

Furan vs. Aromatic Substitutents: The furan moiety in the target compound (vs.

Hydroxyethyl vs. Alkyl Chains : The hydroxyethyl group introduces polarity, which could improve aqueous solubility compared to purely alkyl-substituted analogs like N-butyl derivatives .

Cyclopropyl Effects : The cyclopropyl group may confer conformational rigidity, possibly enhancing metabolic stability relative to flexible alkyl chains .

Q & A

(Basic) What synthetic strategies are employed for the preparation of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with functionalized coumarin derivatives. A critical step is the introduction of the cyclopropyl and furan-2-yl groups via nucleophilic substitution or condensation. For example:

  • Key Reaction Conditions : Use of anhydrous DMF as a solvent and potassium carbonate as a base for deprotonation, as seen in analogous coumarin-carboxamide syntheses .
  • Purification : Flash column chromatography (silica gel) followed by recrystallization from acetone/hexane mixtures ensures high-purity crystals suitable for X-ray diffraction .
  • Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for nucleophile:coumarin precursor) are adjusted to maximize yields (>65%) while minimizing side products like hydrolyzed intermediates .

(Advanced) How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved, particularly regarding stereochemical assignments?

Discrepancies in NMR signals (e.g., overlapping proton environments) or IR carbonyl stretches (e.g., lactone vs. amide C=O) require complementary techniques:

  • X-ray Crystallography : Single-crystal analysis confirms absolute configuration and resolves ambiguities in substituent orientation, as demonstrated for structurally similar coumarin derivatives .
  • 2D NMR (COSY, NOESY) : Differentiates between diastereomers by correlating spatial proximity of protons, especially for the cyclopropyl and hydroxyethyl groups .
  • Computational Modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian 16) validate experimental data and assign stereocenters .

(Basic) What in vitro assays are recommended to evaluate the biological activity of this compound, and what controls are essential?

  • Anti-inflammatory Assays : COX-1/COX-2 inhibition assays (using ELISA kits) and TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
  • Controls : Include reference standards (e.g., indomethacin for COX inhibition) and vehicle-only treatments to rule out solvent interference .

(Advanced) How can researchers address contradictory IC50 values reported across studies for similar coumarin-carboxamide derivatives?

Discrepancies often arise from:

  • Assay Conditions : Variability in cell lines, incubation times, or serum concentrations. Standardize protocols using guidelines like the NIH’s Assay Guidance Manual.
  • Compound Stability : Degradation in DMSO stock solutions can skew results. Validate stability via HPLC at t = 0 and t = 24 hours .
  • Statistical Power : Replicate experiments (n ≥ 3) and report confidence intervals. Meta-analysis of published data identifies outliers .

(Advanced) What strategies are effective for elucidating the molecular target(s) of this compound in mechanistic studies?

  • Chemoproteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseScan) to detect inhibition of specific pathways (e.g., MAPK/ERK).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like COX-2 or estrogen receptors, validated by site-directed mutagenesis .

(Basic) What analytical techniques are critical for characterizing purity and stability?

  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 254 nm; purity ≥95% is acceptable for biological testing .
  • Thermogravimetric Analysis (TGA) : Assess decomposition thresholds (e.g., >200°C indicates suitability for long-term storage) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and rules out adduct formation .

(Advanced) How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the coumarin 6-position to enhance COX-2 affinity .
  • Stereochemical Variants : Synthesize enantiomers via chiral catalysts (e.g., BINOL-phosphoric acid) to test for enantioselective effects .
  • Prodrug Strategies : Esterify the hydroxyethyl group to improve bioavailability, with hydrolysis studies in simulated gastric fluid .

(Advanced) What computational methods validate the compound’s pharmacokinetic properties, and how are they cross-checked experimentally?

  • ADMET Prediction : SwissADME or pkCSM estimates logP (optimal 2–3), BBB permeability, and CYP450 inhibition .
  • In Vivo Validation : Compare computational predictions with rat PK studies (plasma half-life, Cmax) after oral administration .
  • Metabolite ID : LC-HRMS identifies phase I/II metabolites, confirming predicted oxidation sites (e.g., furan ring epoxidation) .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

(Advanced) How can researchers reconcile discrepancies between in silico docking predictions and experimental binding affinities?

  • Force Field Adjustments : Refine docking parameters (e.g., solvation models in AutoDock) to better mimic physiological conditions.
  • Crystallographic Validation : Co-crystallize the compound with putative targets (e.g., COX-2) to resolve binding poses .
  • Alchemical Free Energy Calculations : Use MM/PBSA or FEP+ to quantify binding energy contributions from specific residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.